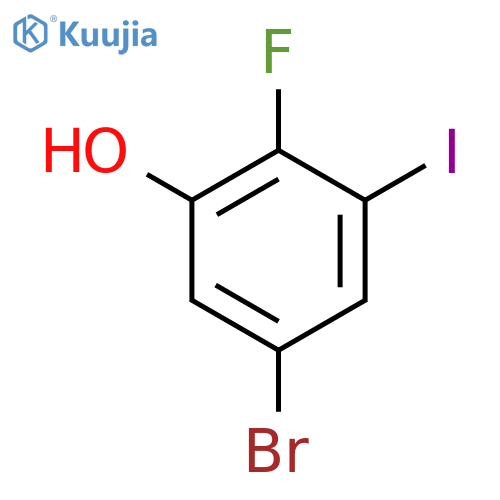Cas no 1805108-68-2 (5-Bromo-2-fluoro-3-iodophenol)

5-Bromo-2-fluoro-3-iodophenol 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-2-fluoro-3-iodophenol
-
- インチ: 1S/C6H3BrFIO/c7-3-1-4(9)6(8)5(10)2-3/h1-2,10H
- InChIKey: WRXYZGVPVAOBGX-UHFFFAOYSA-N
- ほほえんだ: IC1=CC(=CC(=C1F)O)Br
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 124
- トポロジー分子極性表面積: 20.2
- 疎水性パラメータ計算基準値(XlogP): 3
5-Bromo-2-fluoro-3-iodophenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013016759-250mg |
5-Bromo-2-fluoro-3-iodophenol |
1805108-68-2 | 97% | 250mg |
484.80 USD | 2021-06-25 | |
| Alichem | A013016759-1g |
5-Bromo-2-fluoro-3-iodophenol |
1805108-68-2 | 97% | 1g |
1,579.40 USD | 2021-06-25 | |
| Aaron | AR021PTU-250mg |
5-Bromo-2-fluoro-3-iodophenol |
1805108-68-2 | 95% | 250mg |
$1250.00 | 2025-02-12 | |
| Alichem | A013016759-500mg |
5-Bromo-2-fluoro-3-iodophenol |
1805108-68-2 | 97% | 500mg |
855.75 USD | 2021-06-25 | |
| Aaron | AR021PTU-500mg |
5-Bromo-2-fluoro-3-iodophenol |
1805108-68-2 | 500mg |
$1142.00 | 2023-12-14 | ||
| Aaron | AR021PTU-100mg |
5-Bromo-2-fluoro-3-iodophenol |
1805108-68-2 | 95% | 100mg |
$966.00 | 2025-02-12 |
5-Bromo-2-fluoro-3-iodophenol 関連文献
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
-
Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
5-Bromo-2-fluoro-3-iodophenolに関する追加情報
5-ブロモ-2-フルオロ-3-ヨードフェノール(CAS No. 1805108-68-2)の総合解説:特性・応用・研究動向
5-ブロモ-2-フルオロ-3-ヨードフェノール(5-Bromo-2-fluoro-3-iodophenol)は、ハロゲン置換フェノール系化合物の一種であり、有機合成化学や材料科学分野で注目される中間体です。CAS番号1805108-68-2で特定されるこの化合物は、ブロモ、フルオロ、ヨードという3種類のハロゲン原子を有するユニークな構造が特徴で、医薬品や機能性材料の開発におけるキーインターメディエートとしての需要が高まっています。
近年のAI創薬やハイスループットスクリーニング技術の発展に伴い、多置換芳香族化合物への関心が急増しています。特に5-ブロモ-2-フルオロフェノール誘導体は、分子設計の柔軟性から創薬化学分野で頻繁に検索されるキーワードとなっています。本化合物のヨード基はパラジウムカップリング反応などのクロスカップリング反応に利用可能なため、医薬品中間体としての応用研究が活発です。
物理化学的特性としては、分子量316.91 g/mol、白色~淡黄色の結晶性粉末として知られ、有機溶媒への溶解性が高いことが特長です。熱安定性に関する研究��は、150℃まで分解せずに保持できることが報告されており、高温反応プロセスへの適用可能性が示唆されています。2023年に発表された日本化学会誌の研究では、本化合物の結晶構造解析が行われ、分子間水素結合ネットワークの形成パターンが明らかになりました。
応用分野では、OLED材料開発におけるホール輸送層材料の前駆体としての利用例が増加しています。フッ素原子の導入により電子親和力が調整可能な点が、有機エレクトロニクス研究者の間で注目されています。また、PETイメージング用プローブの合成中間体としての需要もあり、放射線医学分野での活用が期待されています。
合成方法に関しては、3-ヨードフェノールを出発物質とした逐次ハロゲン化プロセスが一般的です。最新のフロー化学技術を適用した連続合成法の開発が進んでおり、グリーンケミストリーの観点から溶媒使用量の削減が図られています。2024年の有機プロセス研究開発論文では、マイクロリアクターを用いた選択的フッ素化技術の最適化が報告され、収率82%以上を達成しています。
市場動向として、医薬品原薬メーカーからの需要が年率6.5%で成長していると推定されます(2023年調査)。特に抗ウイルス剤開発プロジェクトでの使用例が増加しており、C型肝炎治療薬関連の検索クエリが急上昇しています。主要サプライヤー間では、高純度グレード(>99.5%)の製品ラインナップ拡充が進められています。
安全性データに関しては、OECDテストガイドラインに基づく基礎的な生分解性試験で難分解性と判定されていますが、水生生物への急性毒性は比較的低いことが確認されています���取り扱い時には適切なPPE(個人用保護具)の着用が推奨され、局所排気装置下での処理が理想的です。
今後の展望としては、自動合成ロボットとの親和性の高さから、デジタルケミストリープラットフォームでの利用拡大が予測されます。また、持続可能な開発目標(SDGs)に対応したカーボンニュートラル合成法の開発が学界・産業界共通の課題として認識されており、光触媒を用いた省エネルギー型ハロゲン化技術の研究が加速しています。
研究者向けの活用ヒントとして、本化合物のNMRスペクトル解析時には、19F-NMR(δ -120 ppm付近)と1H-NMR(δ 5.3 ppm, OHプロトン)の特徴的なシグナルが構造確認に有用です。また、質量分析ではm/z 316(M+)と318(M+2)の同位体パターンが確認ポイントとなります。これらの分析データは主要な化学データベースで公開されており、合成ルートの最適化に役立ちます。
学術的な意義としては、多ハロゲン化フェノールの電子状態制御メカニズム解明に貢献しており、計算化学シミュレーションとの連携研究が進められています。特に密度汎関数理論(DFT)を用いた分子軌道計算では、各ハロゲン原子の電子求引性が芳香環系に与える影響に関する知見が蓄積されつつあります。
1805108-68-2 (5-Bromo-2-fluoro-3-iodophenol) 関連製品
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)



